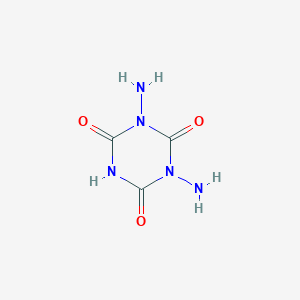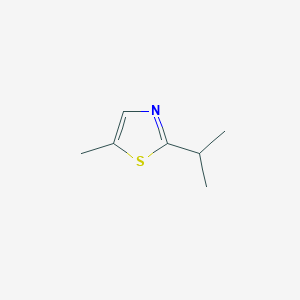
2-Isopropyl-5-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methylthiazole is a sulfur-containing heterocyclic compound with the molecular formula C7H11NS. It is known for its distinctive aroma and is often used as a flavoring agent in the food industry. This compound is found naturally in various fruits and vegetables, including durian and tomatoes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide are frequently employed.
Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides .
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its role in biological systems, particularly in flavor and fragrance biosynthesis.
Medicine: Research is ongoing into its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is widely used in the food industry as a flavoring agent due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methylthiazole involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and receptor function. The compound’s aromaticity allows it to participate in electron-donating and electron-accepting interactions, which can influence biochemical pathways .
Comparación Con Compuestos Similares
- 2-Isopropyl-4-methylthiazole
- 2-Isopropyl-4-ethyl-5-methylthiazole
- Thiazole
Comparison: 2-Isopropyl-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a more pronounced aroma and different reactivity, making it particularly valuable in flavor and fragrance applications .
Propiedades
Fórmula molecular |
C7H11NS |
|---|---|
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3 |
Clave InChI |
ADBMRBVPWAPYFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)
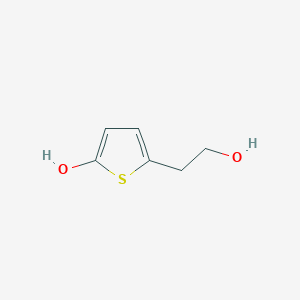
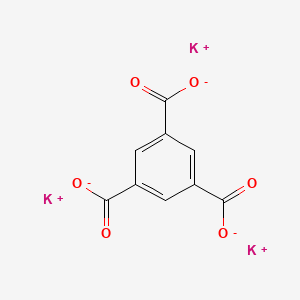
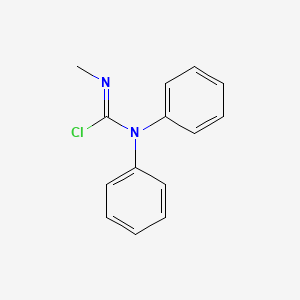
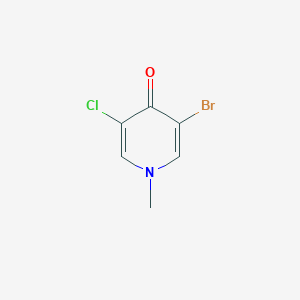
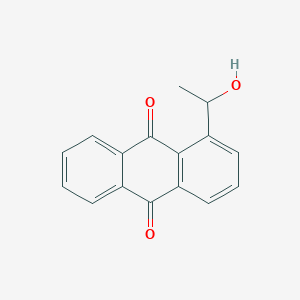
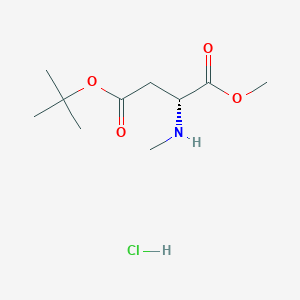
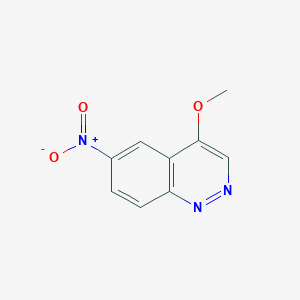

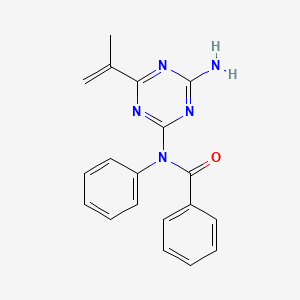
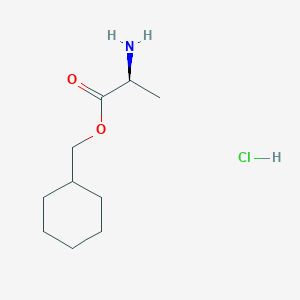
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
